molecular formula C10H11N5O2S2 B2943641 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide CAS No. 2380174-84-3

3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

Cat. No. B2943641
CAS RN: 2380174-84-3
M. Wt: 297.35
InChI Key: RCNUNTFIYRZIEJ-UHFFFAOYSA-N
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Description

3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 was first synthesized in 2002 and has since been used in various scientific research studies due to its ability to inhibit glycogen synthase kinase-3β (GSK-3β), a protein kinase that plays a crucial role in several cellular processes.

Mechanism of Action

3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is a potent inhibitor of GSK-3β, a protein kinase that plays a crucial role in several cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide binds to the ATP-binding site of GSK-3β, inhibiting its activity and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurons, 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to protect against oxidative stress and improve cognitive function. In adipocytes, 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to improve insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its potency and specificity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide also has some limitations, including its poor solubility in water and its potential to interact with other proteins.

Future Directions

There are several future directions for research on 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide, including its potential as a therapeutic agent for cancer, neurodegenerative diseases, and diabetes. Additional studies are needed to further elucidate the mechanisms of action of 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide and its potential interactions with other proteins. Furthermore, the development of more potent and specific GSK-3β inhibitors could lead to the development of more effective therapies for various diseases.

Synthesis Methods

3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminothiazole with 2-bromo-1,3-dioxolane to produce 2-(2-bromo-1,3-dioxolan-2-yl)thiazole. This intermediate is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole to produce 3-(2-bromo-1,3-dioxolan-2-yl)-N-(2-methyl-5-thiazolyl)propionamide. Finally, this compound is reacted with pyrrolidine-1-carboxylic acid to produce 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide.

Scientific Research Applications

3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and diabetes. In cancer research, 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function. In diabetes research, 3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to improve insulin sensitivity and glucose metabolism.

properties

IUPAC Name

3-(1,2,5-thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S2/c16-10(13-9-11-2-4-18-9)15-3-1-7(6-15)17-8-5-12-19-14-8/h2,4-5,7H,1,3,6H2,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNUNTFIYRZIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,5-Thiadiazol-3-yloxy)-N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

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